molecular formula C17H19FN2O2S2 B2622250 N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 433697-60-0

N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B2622250
CAS No.: 433697-60-0
M. Wt: 366.47
InChI Key: IMAWKOZTZFVPBF-JLHYYAGUSA-N
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Description

N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a synthetic thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 2-fluorophenyl methylidene group at the 5-position, a sulfanylidene moiety at the 2-position, and a propanamide side chain bearing a tert-butyl group at the 3-position. The structural complexity of this compound, including its stereoelectronic substituents, suggests unique physicochemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S2/c1-17(2,3)19-14(21)8-9-20-15(22)13(24-16(20)23)10-11-6-4-5-7-12(11)18/h4-7,10H,8-9H2,1-3H3,(H,19,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAWKOZTZFVPBF-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CCN1C(=O)C(=CC2=CC=CC=C2F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)CCN1C(=O)/C(=C\C2=CC=CC=C2F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a 1,3-thiazolidin-4-one core structure with a sulfanylidene group at the 2-position and an exocyclic double bond at the 5-position. The presence of the fluorine atom enhances lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.

Biological Activity Overview

While direct studies on N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide are scarce, thiazolidinone derivatives generally exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazolidinones have been noted for their potential against various bacterial strains.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Comparative Analysis with Related Compounds

Thiazolidinone derivatives often share similar mechanisms of action. For instance, compounds with structural similarities have been tested for their activity against various pathogens:

Compound NameActivityMinimum Inhibitory Concentration (MIC)
Compound AAnti-MRSA4 μg/mL
Compound BAnti-C. difficile4 μg/mL
Compound CAntifungal (C. albicans)4–16 μg/mL

These results suggest that modifications in the thiazolidinone structure can significantly impact biological activity .

The biological activity of thiazolidinones is often attributed to their ability to interact with specific biological targets. Potential mechanisms include:

  • Enzyme Inhibition : Many thiazolidinones act as enzyme inhibitors, affecting metabolic pathways.
  • Membrane Disruption : Certain derivatives can penetrate bacterial membranes more effectively due to increased hydrophobicity from tert-butyl groups, enhancing their antibacterial properties .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of thiazolidinone derivatives for their biological activities:

  • Study on Antimicrobial Activity : A series of new compounds were synthesized and tested against MRSA and other pathogens. One derivative showed significant activity with an MIC of 4 μg/mL against MRSA .
  • Pharmacokinetic Studies : The pharmacokinetic profiles of various thiazolidinone derivatives were analyzed using simulation software, indicating that structural modifications could lead to enhanced metabolic stability and longer duration of action against target pathogens .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Thiazolidinone derivatives have been reported to possess antimicrobial properties. The unique functional groups in N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide may enhance its effectiveness against various bacterial strains.
  • Anticancer Potential : Some studies suggest that thiazolidinones can induce apoptosis in cancer cells. Molecular docking studies could be performed to evaluate how this compound interacts with cancer-related targets, potentially leading to new anticancer therapies.
  • Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation. Investigating the anti-inflammatory pathways influenced by this compound could yield significant insights into its therapeutic potential.

Biological Research Applications

  • Molecular Docking Studies : Utilizing molecular docking techniques can help elucidate the binding affinity of this compound with various biological targets, including enzymes and receptors involved in disease pathways.
  • In Vitro Assays : Conducting in vitro assays to assess the biological activity of this compound against specific cell lines can provide valuable data on its efficacy and mechanism of action.

Case Studies and Research Findings

  • Structural Similarity Analysis : Compounds structurally similar to this compound have been studied for their biological activities. Comparative analysis can help predict the potential effects of this compound based on established data from analogs.
  • Pharmacokinetic Studies : Research into the pharmacokinetics of related thiazolidinones suggests that modifications such as fluorination can improve drug-like properties. This insight could guide future studies aimed at optimizing this compound for clinical use.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (C=S) group at position 2 of the thiazolidinone ring is susceptible to oxidation. This reaction modifies the electronic properties of the molecule and may enhance its biological activity.

Reaction Type Conditions Products References
Sulfur oxidationH<sub>2</sub>O<sub>2</sub>, acidic or neutral pHFormation of sulfoxide (C-S(O)-C) or sulfone (C-SO<sub>2</sub>-C) derivatives.
Exocyclic double bond oxidationKMnO<sub>4</sub>, acidic conditionsEpoxidation or cleavage of the methylidene group (C=C), leading to diols or ketones.

Reduction Reactions

The carbonyl group at position 4 of the thiazolidinone ring and the amide bond in the propanamide side chain can undergo reduction under specific conditions.

Reaction Type Conditions Products References
Carbonyl reductionNaBH<sub>4</sub>, LiAlH<sub>4</sub>Conversion of the 4-oxo group to a hydroxyl or methylene group.
Amide reductionBH<sub>3</sub>·THF, high pressure H<sub>2</sub>Reduction of the propanamide to a propylamine derivative.

Nucleophilic Substitution

The fluorine atom on the 2-fluorophenyl group may participate in aromatic substitution reactions, though its electron-withdrawing nature typically reduces reactivity.

Reaction Type Conditions Products References
SNAr (Aromatic substitution)Strong nucleophiles (e.g., amines, alkoxides) under high temperaturesReplacement of fluorine with nucleophiles (e.g., -OH, -NH<sub>2</sub>).

Ring-Opening Reactions

The thiazolidinone ring can undergo nucleophilic attack under basic or acidic conditions, leading to ring scission.

Reaction Type Conditions Products References
Base-mediated hydrolysisNaOH, H<sub>2</sub>O/EtOH, refluxCleavage of the thiazolidinone ring to form thioamide and ketone intermediates.
Acid-catalyzed ring openingHCl, H<sub>2</sub>O, heatGeneration of mercapto-carboxylic acid derivatives.

Condensation Reactions

The exocyclic methylidene group (C=C) may participate in cycloaddition or Diels-Alder reactions.

Reaction Type Conditions Products References
[4+2] CycloadditionDienophiles (e.g., maleic anhydride), heatFormation of six-membered bicyclic adducts.

Amide Hydrolysis

The tert-butyl-propanamide side chain can undergo hydrolysis under extreme pH conditions.

Reaction Type Conditions Products References
Acidic hydrolysis6M HCl, refluxCleavage to form carboxylic acid and tert-butylamine.
Basic hydrolysis6M NaOH, refluxFormation of sodium carboxylate and tert-butylamine.

Photochemical Reactions

The fluorophenyl and thiazolidinone groups may undergo photodegradation or isomerization.

Reaction Type Conditions Products References
UV-induced isomerizationUV light (254–365 nm)Geometric isomerization of the exocyclic double bond (E→Z or vice versa).

Metal Coordination

The sulfur and carbonyl groups can act as ligands for transition metals, forming complexes.

Reaction Type Conditions Products References
Coordination with Cu(II)CuCl<sub>2</sub>, aqueous ethanolSquare-planar or octahedral complexes, potentially altering bioactivity.

Key Insights:

  • Sulfanylidene reactivity dominates the compound’s oxidation profile, with multiple oxidation states accessible .

  • The tert-butyl group sterically shields the propanamide side chain, reducing its hydrolysis rate compared to less bulky analogs .

  • Fluorine’s electronegativity stabilizes the aromatic ring but limits substitution reactivity unless forced by strong nucleophiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are widely studied for their structural versatility. Below is a detailed comparison of N-tert-butyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide with two structurally related compounds (Figure 1):

Table 1: Structural and Physicochemical Comparison

Property Target Compound N-(3-Fluorophenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide 4-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylbutanamide
Molecular Formula C₁₇H₁₈FN₂O₂S₂ (inferred) C₁₇H₁₃FN₂O₂S₃ C₂₀H₂₃N₃O₃S₂
Molecular Weight (g/mol) ~380.4 392.48 417.54
Core Structure 1,3-Thiazolidin-4-one with 2-sulfanylidene 1,3-Thiazolidin-4-one with 2-thioxo 1,3-Thiazolidin-4-one with 2-sulfanylidene
Substituent at C5 2-Fluorophenyl methylidene 2-Thienyl methylidene 4-Methylphenyl methylidene
Side Chain Propanamide with tert-butyl group Propanamide with 3-fluorophenyl group Butanamide with morpholin-4-yl group
Key Structural Features - High lipophilicity (tert-butyl, fluorophenyl)
- Steric bulk at the N-terminus
- Enhanced π-conjugation (thienyl)
- Higher sulfur content
- Improved solubility (morpholine)
- Extended alkyl chain (butanamide)

Structural Analysis

The 4-methylphenyl group in offers moderate electron-donating effects, balancing lipophilicity and solubility. The tert-butyl side chain in the target compound increases steric hindrance, which may reduce off-target interactions but limit conformational flexibility relative to the morpholin-4-yl group in , which improves water solubility.

Biological Implications :

  • While direct biological data for the target compound are unavailable, analogs like and suggest that substituents at C5 and the side chain critically influence activity. For example:

  • The thienyl group in may enhance binding to sulfur-rich enzyme pockets (e.g., cysteine proteases) .
  • The morpholine moiety in could improve pharmacokinetics by increasing solubility and membrane permeability .

Synthetic and Analytical Considerations: Crystallographic studies of such compounds often employ tools like SHELXL for refinement and ORTEP-3 for visualization, as noted in broader crystallography literature .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing this thiazolidinone derivative, and what are their advantages/limitations?

  • Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs) or palladium-catalyzed cyclization. For example, MCRs involving thiazolidinone core formation followed by tert-butyl propanamide coupling are efficient for scalability . Key challenges include controlling the (5E)-stereochemistry of the fluorophenylmethylidene group, which requires careful selection of catalysts (e.g., Pd(OAc)₂ for reductive cyclization) and reaction conditions (e.g., formic acid as a CO surrogate) . Characterization of intermediates via TLC and LC-MS is critical to monitor regioselectivity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Look for peaks at ~1735 cm⁻¹ (C=O of thiazolidinone) and ~690 cm⁻¹ (C-S stretching), as seen in structurally similar thiazolidinones .
  • NMR : ¹H NMR should resolve the (5E)-configuration via coupling constants (J ≈ 12–14 Hz for trans-olefinic protons). ¹³C NMR will show the 4-oxo carbon at ~168 ppm and sulfanylidene carbon at ~139 ppm .
  • X-ray Crystallography : Essential for confirming stereochemistry, especially the Z/E configuration of the methylidene group .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize assays aligned with thiazolidinone bioactivity, such as:

  • Enzyme Inhibition : Test against tyrosine kinases or phosphatases using fluorogenic substrates (e.g., pNPP for phosphatases) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
  • Antimicrobial Activity : Screen against Gram-positive/negative bacteria via broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts from the tert-butyl propanamide coupling?

  • Methodological Answer :

  • Reagent Selection : Use HATU or EDCI/HOBt for amide coupling to reduce racemization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility but may require low temperatures (0–5°C) to suppress side reactions.
  • Byproduct Analysis : Employ HPLC-MS to identify impurities (e.g., tert-butyl degradation products) and adjust protecting groups if needed .

Q. How should contradictory spectral data (e.g., ambiguous NOE effects or IR peaks) be resolved?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR/IR spectra and compare with experimental data .
  • Variable-Temperature NMR : Resolve dynamic effects in stereochemistry by acquiring spectra at 25°C and 50°C .
  • Isotopic Labeling : Introduce deuterium at the methylidene group to clarify coupling patterns in ¹H NMR .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) for the fluorophenylmethylidene moiety?

  • Methodological Answer :

  • Analog Synthesis : Replace the 2-fluorophenyl group with 3- or 4-fluoro isomers and compare bioactivity .
  • Molecular Docking : Map interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (e.g., 4-oxo group) using Schrödinger Suite .

Q. How can in vivo pharmacokinetic studies be designed to evaluate bioavailability and toxicity?

  • Methodological Answer :

  • Dosing Regimens : Administer 10 mg/kg (IV) and 50 mg/kg (oral) in rodent models; collect plasma samples at 0.5, 2, 6, and 24 h for LC-MS analysis .
  • Toxicity Screening : Monitor liver/kidney function markers (ALT, creatinine) and histopathology after 14-day exposure .
  • Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., glucuronidation at the sulfanylidene group) .

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